molecular formula C13H22O2Si B3390320 Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 96013-77-3

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3390320
CAS No.: 96013-77-3
M. Wt: 238.4 g/mol
InChI Key: SIGXMQNKJVKPQJ-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, also known as TBDMS-benzyl alcohol, is a chemical compound with the molecular formula C13H22O2Si and a molecular weight of 238.4 g/mol.

Preparation Methods

The synthesis of Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of benzyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The industrial production methods are similar but may involve larger scale equipment and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).

Scientific Research Applications

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.

    Biology: This compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of drug delivery systems and as a precursor for the synthesis of medicinal compounds.

    Industry: Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves the protection of the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

Comparison with Similar Compounds

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be compared with other similar compounds such as:

    Benzenemethanol, 4-(1,1-dimethylethyl)-: This compound has a similar structure but with the tert-butyl group attached to the benzene ring instead of the hydroxyl group.

    (1,1-dimethylethyl)benzene:

The uniqueness of Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its ability to act as a protecting group for alcohols, allowing for selective reactions to occur without interference from the hydroxyl group.

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9,14H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGXMQNKJVKPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446132
Record name Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96013-77-3
Record name Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(tert-butyldimethylsilyl)oxy]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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